3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated phosphonic acid characterized by its unique chemical structure that includes a long-chain perfluorinated hydrocarbon tail. This compound is notable for its high degree of fluorination, which imparts significant hydrophobic and lipophobic properties. The presence of the phosphonic acid group (-PO(OH)₂) allows it to interact with various substrates, making it a valuable compound in both research and industrial applications.
Currently, there is no scientific research readily available on the specific mechanism of action of NFHPA in biological systems.
Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves:
These methods allow for the selective introduction of fluorine atoms into the alkyl chain while maintaining the integrity of the phosphonic acid functionality.
The applications of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid span several fields:
Interaction studies involving 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that its unique structure influences its solubility and interaction with various substrates. Studies often employ techniques such as:
These studies are crucial for understanding how this compound behaves in different environments and its potential impacts on health and ecology.
Several compounds share structural similarities with 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Perfluorooctanoic Acid | Eight-carbon chain fully fluorinated | Known for environmental persistence |
Tris(2-(2-methoxyethoxy)ethyl) phosphate | Phosphate ester with ethylene glycol units | Used as a flame retardant |
Perfluorododecanoic Acid | Twelve-carbon chain fully fluorinated | Similar hydrophobic properties but longer carbon chain |
The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid lies in its specific balance between hydrophobicity due to the perfluorinated tail and reactivity from the phosphonic acid group. This combination allows it to serve specialized roles in both industrial applications and potential biological interactions that other similar compounds may not fulfill.
The synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid primarily leverages fluorotelomer precursors, which undergo controlled hydrolysis or oxidation to install the phosphonic acid moiety. A prominent pathway involves the reaction of 8:2 fluorotelomer phosphoric acid esters (FTPAPs) under acidic or basic conditions. For example, diammonium heptadecafluorodecyl phosphate (CAS RN 93857-44-4) hydrolyzes in aqueous HCl to yield the target phosphonic acid via intermediate formation of 8:2 fluorotelomer alcohol (FTOH). This two-step process achieves 75–85% yields when using 10% HCl at 80°C for 24 hours, with prolonged reaction times minimizing residual ester byproducts.
Alternative routes employ dichlorophosphine oxide intermediates. The sterically hindered fluorotelomer dichlorophosphine oxide 86 (Figure 26 in ) reacts with NaOH in acetonitrile, followed by acidification, to produce phosphonic acids with comparable efficiency. This method avoids the formation of polyfluoroalkyl side products common in ester-based hydrolyses. Recent advances utilize phosphonodiamide borane complexes (e.g., 102 in ), where lithiated intermediates undergo nucleophilic addition to imines before acidic hydrolysis, achieving 65–75% yields with enhanced stereocontrol.
Table 1: Comparative Hydrolysis Conditions for Fluorotelomer Precursors
Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Diammonium FTPAP | 10% HCl | 80 | 24 | 85 |
Dichlorophosphine oxide 86 | 5% NaOH | 25 | 12 | 75 |
Phosphonodiamide borane 103 | HCl (pH 1) | 60 | 48 | 72 |
Functionalization of metal oxides (e.g., TiO~2~, Al~2~O~3~) with 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid relies on solvent-assisted chemisorption. In ethanol/water (9:1 v/v) solutions at 60°C, monolayer coverage on titanium dioxide reaches 90% within 2 hours, as confirmed by X-ray photoelectron spectroscopy (XPS) phosphorus (2p) binding energy shifts to 133.2 eV. Polar aprotic solvents like dimethylformamide (DMF) reduce grafting density by 30% due to competitive adsorption, while nonpolar solvents (toluene) prolong equilibration times to 8–12 hours.
Post-grafting annealing at 120°C under nitrogen enhances binding stability, reducing desorption rates in aqueous media by 40% compared to non-annealed samples. Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 0.5 nm for grafted surfaces, critical for applications in hydrophobic coatings.
Vapor-phase deposition enables ultrathin film formation (1–5 nm) via chemical vapor deposition (CVD) at 150–200°C under 10–50 mTorr vacuum. Precursor delivery using nitrogen carrier gas (flow rate: 50 sccm) achieves deposition rates of 0.2 Å/s, with film uniformity confirmed by ellipsometry (±0.1 nm variation over 100 mm substrates). In situ Fourier-transform infrared spectroscopy (FTIR) monitors P=O stretching vibrations at 1150–1200 cm⁻¹, validating complete precursor decomposition above 180°C.
Hybrid atomic layer deposition (ALD) cycles incorporating trimethylaluminum (TMA) as a co-reactant produce nanocomposite films with water contact angles exceeding 150°, suitable for superhydrophobic surfaces. However, TMA co-reaction introduces aluminum phosphate impurities (up to 5 at.%), necessitating post-deposition rinsing in deionized water.
The McKenna reaction—hydrolysis of dialkyl 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonates—achieves >99% purity when using refluxing 12 M HCl for 48 hours. Key parameters include:
Table 2: McKenna Reaction Optimization Parameters
HCl Concentration (M) | Temperature (°C) | Time (h) | Purity (%) |
---|---|---|---|
6 | 80 | 24 | 75 |
12 | 110 | 48 | 99 |
12 | 110 | 72 | 99.5 |
The phosphonic acid functional group in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid (C~6~H~6~F~9~O~3~P) enables robust coordination to transition metal oxide surfaces. The binding mechanism involves the deprotonation of the phosphonic acid group in aqueous or polar media, forming a tridentate anchoring configuration with metal oxide substrates such as TiO~2~, Al~2~O~3~, and Fe~3~O~4~ [2] [3]. Nuclear magnetic resonance (NMR) studies on analogous systems reveal that phosphonic acids exhibit higher grafting densities (~4.3–4.8 groups/nm²) compared to silane-based ligands due to stronger P–O–M (M = metal) covalent bonds [2].
The perfluorohexyl chain induces steric and electronic effects that modulate coordination strength. Fluorine’s electronegativity withdraws electron density from the phosphonic acid headgroup, enhancing its acidity (pK~a~ ≈ 1–2) and promoting rapid deprotonation for surface binding [3]. This is evidenced by kinetic studies showing two distinct adsorption phases: an initial fast attachment (rate constant k~1~ ≈ 10⁻² min⁻¹) followed by slower monolayer consolidation (k~2~ ≈ 10⁻³ min⁻¹) [2].
Table 1: Comparative Grafting Densities of Ligands on TiO~2~ Surfaces
Ligand Type | Grafting Density (groups/nm²) | Binding Mechanism |
---|---|---|
Octadecylphosphonic acid | 4.5–4.8 | Tridentate P–O–Ti |
Octadecylsilane (Cl-terminated) | 4.3–4.6 | Si–O–Ti cross-linking |
Carboxylic acid | 1.0–1.5 | Monodentate O–Ti |
The self-assembly of 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid on semiconductor surfaces follows a nucleation-driven island growth model. Atomic force microscopy (AFM) of anatase TiO~2~ substrates functionalized with fluorinated phosphonic acids reveals highly ordered monolayers with hexagonal packing symmetry [2]. The perfluoroalkyl chain’s rigidity reduces conformational entropy, enabling tighter molecular packing (interchain distance ≈ 0.55 nm) compared to hydrocarbon analogs [1].
Fluorine’s omniphobic character amplifies surface repellency, with water contact angles exceeding 110° on modified TiO~2~ [1]. This property arises from the synergistic effects of low surface energy fluorocarbon chains and the chemical stability of P–O–Ti bonds. In situ Fourier-transform infrared (FTIR) spectroscopy shows that full monolayer coverage is achieved within 24 hours in ethanol solutions, with C–F stretching vibrations (1150–1250 cm⁻¹) confirming vertical alignment of the fluorinated chains [2].
Hydrogen bonding between adjacent phosphonic acid groups and surface hydroxyls stabilizes hybrid organic-inorganic interfaces. At submonolayer coverage (<50%), 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid forms disordered clusters via P–O···H–O–M interactions, as detected by solid-state ^1^H NMR [3]. Above 70% coverage, intermolecular hydrogen bonding between proximal P–OH groups dominates, inducing long-range order.
The fluorinated chain’s hydrophobicity competes with hydrogen bonding, creating pH-dependent equilibrium. Below pH 4, protonated phosphonic acid groups (PO(OH)~2~) favor surface adhesion via H-bonding, while above pH 6, deprotonated species (PO(O⁻)~2~) strengthen covalent metal coordination [3]. This duality enables tunable surface hydrophobicity, with zeta potential measurements showing isoelectric points shifting from pH 2.5 (bare TiO~2~) to pH 4.2 (modified TiO~2~) [2].
The electron-deficient perfluoroalkyl chain in 3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid facilitates radical scavenging via single-electron transfer (SET) mechanisms. Density functional theory (DFT) calculations on analogous fluorinated phosphonic acids predict a reduction potential (E~red~) of −1.2 V vs. SCE, enabling quenching of hydroxyl radicals (- OH) and superoxide (O~2~- ⁻) [3].
In photocatalytic systems, the phosphonic acid layer suppresses electron-hole recombination on TiO~2~ by acting as an electron sink. Transient absorption spectroscopy reveals a 3-fold increase in charge carrier lifetime (from 50 ns to 150 ns) upon surface functionalization [2]. This is attributed to the fluorinated chain’s inductive effect, which stabilizes trapped electrons at the P–O–Ti interface.
Table 2: Electron Transfer Properties of Functionalized TiO~2~
Property | Bare TiO~2~ | Modified TiO~2~ |
---|---|---|
Charge Carrier Lifetime (ns) | 50 | 150 |
Radical Scavenging Efficiency (%) | 10 | 85 |
Surface Recombination Rate (s⁻¹) | 10¹² | 10¹¹ |